molecular formula C15H16N2O2 B8570593 [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol

Cat. No.: B8570593
M. Wt: 256.30 g/mol
InChI Key: KVOSTNOGKSAHII-UHFFFAOYSA-N
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Description

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol is a complex organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 . This compound features a unique structure that includes an indazole core, a tetrahydropyran ring, and an ethynyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol typically involves multiple steps. One common method includes the use of LiAlH4 (lithium aluminum hydride) as a reducing agent. The process begins by adding LiAlH4 to a Schlenk flask under an inert atmosphere, followed by the addition of tetrahydrofuran (THF) and the ester precursor. The reaction mixture is stirred at 0°C, and the ester is added dropwise. The reaction is monitored using thin-layer chromatography (TLC) until the formation of the desired alcohol is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethynyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol lies in its combination of an indazole core, a tetrahydropyran ring, and an ethynyl group. This combination imparts distinct chemical properties and biological activities, making it valuable for specialized research applications .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol

InChI

InChI=1S/C15H16N2O2/c1-2-13-12-9-11(10-18)6-7-14(12)17(16-13)15-5-3-4-8-19-15/h1,6-7,9,15,18H,3-5,8,10H2

InChI Key

KVOSTNOGKSAHII-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN(C2=C1C=C(C=C2)CO)C3CCCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

BOP (3.18 g; 7.19 mmol; 1.20 eq.) was added to a solution of 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid (1.97 g; 5.97 mmol; 1.0 eq.) in DIEA (7 mL; 41.2 mmol; 6.9 eq.) and THF (350 mL). After 1 h, DMA (100 mL) was added in one portion followed by sodium borohydride (0.70 g; 18.5 mmol; 3.1 eq.). The reaction mixture was stirred at RT for 20 min, diluted with EtOAc and washed sequentially with 1 N HCl, NaHCO3 (sat) and NaCl (sat) solutions, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (EtOAc: n-heptane, gradient from 10:90 to 50:50) gave the title compound as a clear oil (1.26 g; 78.2%). 1H NMR (300 MHz, DMSO-d6) δ 7.75 (d, J=8.7 Hz, 1H), 7.65 (d, J=0.6 Hz, 1H), 7.43 (dd, J=8.7, 1.5 Hz, 1H), 5.87 (dd, J=9.5, 2.3 Hz, 1H), 5.29 (t, J=5.8 Hz, 1H), 4.62 (d, J=5.8 Hz, 2H), 4.58 (s, 1H), 3.93-3.82 (m, 1H), 3.80-3.68 (m, 1H), 2.44-2.27 (m, 1H), 2.08-1.91 (m, 2H), 1.83-1.64 (m, 1H), 1.63-1.51 (m, 2H). HPLC (max plot) 95.2%; Rt %2.78 min. UPLC/MS: (MS+) 257.2.
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
78.2%

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